molecular formula C42H77N13O10 B14179867 L-Lysyl-L-lysyl-L-histidyl-L-alanyl-L-threonyl-L-valyl-L-leucyl-L-lysine CAS No. 923018-02-4

L-Lysyl-L-lysyl-L-histidyl-L-alanyl-L-threonyl-L-valyl-L-leucyl-L-lysine

Cat. No.: B14179867
CAS No.: 923018-02-4
M. Wt: 924.1 g/mol
InChI Key: SKBBNXXQCLWLMB-RMGKULCQSA-N
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Description

L-Lysyl-L-lysyl-L-histidyl-L-alanyl-L-threonyl-L-valyl-L-leucyl-L-lysine is a peptide composed of eight amino acids: lysine, lysine, histidine, alanine, threonine, valine, leucine, and lysine. Peptides like this one are often studied for their potential biological activities and applications in various fields such as medicine, biochemistry, and biotechnology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Lysyl-L-lysyl-L-histidyl-L-alanyl-L-threonyl-L-valyl-L-leucyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the growing chain using activating agents like HBTU or DIC.

    Deprotection: The protecting groups on the amino acids are removed using reagents like TFA.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers.

Industrial Production Methods

Industrial production of peptides like this compound follows similar principles but on a larger scale. Automated peptide synthesizers and high-throughput purification methods such as HPLC are employed to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

L-Lysyl-L-lysyl-L-histidyl-L-alanyl-L-threonyl-L-valyl-L-leucyl-L-lysine can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the histidine residue, leading to the formation of oxo-histidine.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various reagents depending on the desired modification, such as acylating agents for acylation.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine can yield oxo-histidine, while reduction of disulfide bonds results in free thiols.

Scientific Research Applications

L-Lysyl-L-lysyl-L-histidyl-L-alanyl-L-threonyl-L-valyl-L-leucyl-L-lysine has several scientific research applications:

    Biochemistry: Studied for its role in protein-protein interactions and enzyme activity modulation.

    Medicine: Potential therapeutic applications in wound healing, antimicrobial activity, and as a drug delivery vehicle.

    Biotechnology: Used in the development of biosensors and as a scaffold for tissue engineering.

Mechanism of Action

The mechanism of action of L-Lysyl-L-lysyl-L-histidyl-L-alanyl-L-threonyl-L-valyl-L-leucyl-L-lysine involves its interaction with specific molecular targets. The peptide can bind to receptors or enzymes, modulating their activity. The exact pathways depend on the biological context and the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

    Glycyl-L-histidyl-L-lysine: A tripeptide with similar biological activities, known for its role in skin repair and anti-inflammatory effects.

    Semaglutide: A longer peptide used in the treatment of type 2 diabetes, highlighting the diversity of peptide applications.

Properties

CAS No.

923018-02-4

Molecular Formula

C42H77N13O10

Molecular Weight

924.1 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid

InChI

InChI=1S/C42H77N13O10/c1-23(2)19-31(39(61)51-30(42(64)65)15-9-12-18-45)53-40(62)33(24(3)4)54-41(63)34(26(6)56)55-35(57)25(5)49-38(60)32(20-27-21-47-22-48-27)52-37(59)29(14-8-11-17-44)50-36(58)28(46)13-7-10-16-43/h21-26,28-34,56H,7-20,43-46H2,1-6H3,(H,47,48)(H,49,60)(H,50,58)(H,51,61)(H,52,59)(H,53,62)(H,54,63)(H,55,57)(H,64,65)/t25-,26+,28-,29-,30-,31-,32-,33-,34-/m0/s1

InChI Key

SKBBNXXQCLWLMB-RMGKULCQSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N)O

Canonical SMILES

CC(C)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CC1=CN=CN1)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N

Origin of Product

United States

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